molecular formula C6HBrCl2N2S B1396755 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine CAS No. 1311275-35-0

6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Cat. No. B1396755
M. Wt: 283.96 g/mol
InChI Key: JSIBZFQOVIDMRH-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound . It is a white solid with a molecular weight of 283.96 . Its IUPAC name is 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine .


Synthesis Analysis

The synthesis of 2,4-Dichloro-thieno[3,2-d]pyrimidine has been reported . The process involves the reaction of 2-amino-4-fluoro benzoic acid and urea in three flasks. After stirring for 4 hours with mechanical agitation at 180℃, the reaction was complete by TLC analysis .


Molecular Structure Analysis

The InChI code for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is 1S/C6HBrCl2N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a white solid with a molecular weight of 283.96 . The storage temperature is room temperature .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application : The thienopyrimidine scaffold, which includes 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, is frequently used in medicinal chemistry . It’s found in antimicrobial , antifungal agents , treatments for viral infections , bone diseases including osteoporosis , adenosine A2A receptor antagonists for Parkinson’s disease , antiHIV agents , immunosuppressive agents , and anticancer agents .
  • Methods of Application or Experimental Procedures : The synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . The process relies on standard laboratory equipment, allowing to obtain the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .
  • Results or Outcomes : The synthesis process is practical, robust, and scalable, starting from cheap bulk chemicals . This makes 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine a versatile building block in medicinal chemistry .

Application in Antitumor Medications

  • Summary of the Application : 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is an active intermediate in the synthesis of new antitumor medications .

Application in Regioselective Synthesis

  • Summary of the Application : 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
  • Methods of Application or Experimental Procedures : The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
  • Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Application in Antimicrobial Medications

  • Summary of the Application : 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is used in the synthesis of antimicrobial medications .

Application in Antifungal Medications

  • Summary of the Application : 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is used in the synthesis of antifungal medications .

Application in Treatments for Viral Infections

  • Summary of the Application : 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is used in the synthesis of treatments for viral infections .

Safety And Hazards

The safety information for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIBZFQOVIDMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262874
Record name 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

CAS RN

1311275-35-0
Record name 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=1311275-35-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Gonzàlez Cabrera, F Douelle… - Journal of medicinal …, 2015 - ACS Publications
Based on the initial optimization of orally active antimalarial 2,4-diamino-thienopyrimidines and with the help of metabolite identification studies, a second generation of derivatives …
Number of citations: 18 pubs.acs.org
D González Cabrera, C Le Manach… - Journal of medicinal …, 2014 - ACS Publications
A novel series of 2,4-diaminothienopyrimidines with potential as antimalarials was identified from whole-cell high-throughput screening of a SoftFocus ion channel library. Synthesis and …
Number of citations: 36 pubs.acs.org

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